Mafenide acetate

Catalog No.
S002454
CAS No.
13009-99-9
M.F
C9H14N2O4S
M. Wt
246.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mafenide acetate

CAS Number

13009-99-9

Product Name

Mafenide acetate

IUPAC Name

acetic acid;4-(aminomethyl)benzenesulfonamide

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

InChI

InChI=1S/C7H10N2O2S.C2H4O2/c8-5-6-1-3-7(4-2-6)12(9,10)11;1-2(3)4/h1-4H,5,8H2,(H2,9,10,11);1H3,(H,3,4)

InChI Key

UILOTUUZKGTYFQ-UHFFFAOYSA-N

SMILES

CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

4 Homosulfanilamide, 4-Homosulfanilamide, Bensulfamide, Mafenide, Mafenide Acetate, Mafylon, Maphenid, Marfanil, Napaltan, Sulfabenzamine, Sulfamylon

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CN)S(=O)(=O)N

Description

The exact mass of the compound Mafenide acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.9 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides. It belongs to the ontological category of carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Activity and Mechanism of Action

Mafenide acetate exhibits a broad spectrum of antibacterial activity, meaning it can effectively combat a wide range of bacteria (). Research suggests it works through multiple mechanisms, including:

  • Disruption of bacterial cell wall synthesis: Mafenide interferes with the formation of the bacterial cell wall, a crucial structure for bacterial survival ().
  • Inhibition of bacterial folate synthesis: Folate is a vital nutrient for bacteria. Mafenide may inhibit enzymes involved in folate synthesis, hindering bacterial growth ().

Understanding these mechanisms allows researchers to explore its effectiveness against various bacterial strains, including those resistant to other antibiotics.

Effectiveness Against Biofilms

Biofilms are communities of bacteria encased in a protective matrix, making them highly resistant to traditional antibiotics. Research suggests Mafenide acetate may be effective against biofilms formed by some bacterial species commonly associated with chronic wounds (). This makes it a potential candidate for treating wounds that are difficult to heal due to biofilm presence.

Combination Therapy

Researchers are exploring the potential benefits of combining Mafenide acetate with other antibiotics to create synergistic effects. Synergy occurs when two drugs work together to have a greater effect than either drug alone. Studies suggest combining Mafenide acetate with other antibiotics may enhance its effectiveness against certain bacterial strains ().

Wound Healing Properties

In addition to its antibacterial activity, Mafenide acetate may also possess wound healing properties. Some research suggests it may stimulate the growth of fibroblasts, which are cells essential for wound closure (). Further research is needed to fully understand these potential wound healing effects.

Mafenide acetate is a sulfonamide-type antimicrobial agent primarily used in the treatment of severe burns. It is known for its broad-spectrum bacteriostatic activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa. The chemical formula for mafenide acetate is C9H14N2O4SC_9H_{14}N_2O_4S, and its structure allows it to penetrate devascularized tissues effectively, promoting healing in burn wounds by reducing bacterial load .

Mafenide acetate exerts its antibacterial effect by competitively inhibiting the enzyme dihydropteroate synthase in bacteria. This enzyme plays a vital role in folate synthesis, a crucial pathway for bacterial growth and reproduction []. By mimicking PABA, mafenide acetate disrupts the enzyme's ability to utilize PABA, ultimately hindering bacterial folate production. The resulting folate deficiency restricts bacterial DNA synthesis, leading to cell death or stunted growth [].

While generally well-tolerated, mafenide acetate can cause local irritation, burning sensation, and allergic reactions at the application site []. In rare cases, systemic side effects like kidney toxicity and blood dyscrasias have been reported, particularly with prolonged use or application over large areas [].

Safety Precautions

  • Hypersensitivity: Patients with known allergies to sulfa drugs should avoid mafenide acetate [].
  • Pregnancy and lactation: Limited data exists on the safety of mafenide acetate during pregnancy and breastfeeding. Use with caution and only if the potential benefits outweigh the risks [].
  • Monitoring: Healthcare professionals should monitor kidney function and blood cell counts during prolonged treatment with mafenide acetate [].
Involving sulfanilamide derivatives. A common method includes:

  • Formation of Mafenide: The reaction of 4-aminomethylbenzenesulfonamide with acetic anhydride leads to the formation of mafenide acetate.
  • Purification: The resulting compound is purified through recrystallization or chromatography to ensure high purity suitable for pharmaceutical use .

Mafenide acetate exhibits potent antimicrobial properties, particularly in avascular burn tissue where blood supply is compromised. Its mechanism of action involves:

  • Bacteriostatic Effect: Mafenide reduces the bacterial population in burn wounds, facilitating spontaneous healing of partial-thickness burns .
  • Tissue Penetration: Approximately 80% of a topical dose reaches burned tissue within four hours, with peak concentrations occurring at two to four hours post-application .

Several compounds share similarities with mafenide acetate in terms of structure and function. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
Mafenide AcetateC9H14N2O4SC_9H_{14}N_2O_4SInhibits bacterial folate synthesisEffective in avascular tissue
Silver SulfadiazineC10H9AgN4O2SC_{10}H_{9}AgN_4O_2SBactericidal; releases silver ions that disrupt bacterial cell wallsBroad-spectrum; effective against fungi
BacitracinC66H103N17O16SC_{66}H_{103}N_{17}O_{16}SDisrupts bacterial cell wall synthesisPrimarily effective against gram-positive bacteria
ChloramphenicolC11H12ClN3O5C_{11}H_{12}ClN_3O_5Inhibits protein synthesis by binding to the 50S ribosomal subunitBroad-spectrum but less favored for burns

Mafenide acetate's unique ability to penetrate devascularized tissues effectively sets it apart from these compounds, particularly in burn treatment scenarios where infection control is critical .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

246.06742811 g/mol

Monoisotopic Mass

246.06742811 g/mol

Heavy Atom Count

16

UNII

RQ6LP6Z0WY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Mafenide Acetate is the acetate salt form of mafenide, a synthetic sulfonamide analog of para-aminobenzoic acid (PABA) with topical anti-infective activity. Mafenide acetate competes with PABA for the bacterial enzyme dihydropteroate synthase, thereby preventing the incorporation of PABA into dihydrofolic acid, thereby interferes with normal folic acid metabolism. As a result, de novo synthesis of pyrimidines, which requires folate metabolites, is impeded and subsequently DNA synthesis is affected. Mafenide acetate is bacteriostatic against many gram-negative and gram-positive organisms, including Pseudomonas aeruginosa and certain strains of anaerobes.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Other CAS

13009-99-9

Wikipedia

Mafenide acetate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12
[1]. Siuda, J.F. and C.D. Cihonski, New compounds: carbamate derivatives of mafenide (homosulfanilamide). J Pharm Sci, 1972. 61(11): p. 1856-7.
[2]. Haynes, B.W., Jr., Mafenide acetate in burn treatment. N Engl J Med, 1971. 284(23): p. 1324.
[3]. Haik, J., et al., Burn care standards in Israel: lack of consensus. Burns, 2005. 31(7): p. 845-9.

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